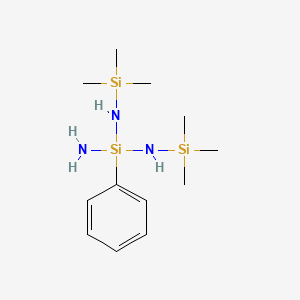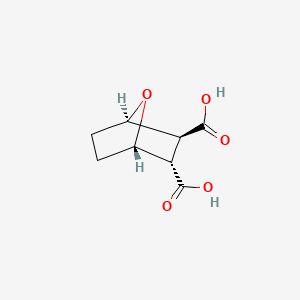
1-Hexadecyl-3-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-3-methylpyridin-1-ium iodide is a quaternary ammonium compound with the molecular formula C22H40IN. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by a long hexadecyl chain attached to a methylpyridinium ion, making it amphiphilic and useful in forming micelles and other structures in solution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-3-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 3-methylpyridine with 1-iodohexadecane under reflux conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexadecyl-3-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions through metathesis reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include silver nitrate (for nitrate substitution) or sodium chloride (for chloride substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: Products depend on the specific redox conditions and reagents used.
Applications De Recherche Scientifique
1-Hexadecyl-3-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of cell membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and as a drug delivery agent.
Industry: Utilized in formulations for detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-hexadecyl-3-methylpyridin-1-ium iodide is primarily based on its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent. The long hydrophobic chain interacts with lipid membranes, while the hydrophilic pyridinium head group interacts with aqueous environments, facilitating the formation of micelles and other structures.
Comparaison Avec Des Composés Similaires
1-Hexadecylpyridinium chloride: Similar structure but with a chloride ion instead of iodide.
1-Hexadecyl-3-methylimidazolium iodide: Contains an imidazolium ring instead of a pyridinium ring.
Uniqueness: 1-Hexadecyl-3-methylpyridin-1-ium iodide is unique due to its specific combination of a long alkyl chain and a methylpyridinium ion, which imparts distinct surfactant properties and makes it suitable for specialized applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in multiple domains.
Propriétés
Numéro CAS |
14402-17-6 |
|---|---|
Formule moléculaire |
C22H40IN |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
1-hexadecyl-3-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C22H40N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
QIBUCFGPBFNFNI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)

![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)



![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)



![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)

